molecular formula C6H8O3S B1381520 3,5-Dimethyl-1,4-oxathiane-2,6-dione CAS No. 855398-78-6

3,5-Dimethyl-1,4-oxathiane-2,6-dione

Cat. No.: B1381520
CAS No.: 855398-78-6
M. Wt: 160.19 g/mol
InChI Key: WEIPNKQYQWXLPB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,4-oxathiane-2,6-dione is a six-membered cyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of anionic polymerization and the use of thiol initiators can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethyl-1,4-oxathiane-2,6-dione can undergo oxidation reactions, where the sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-1,4-oxathiane-2,6-dione has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique ring structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in the study of sulfur-containing compounds and their biological activities.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,4-oxathiane-2,6-dione involves its ability to participate in various chemical reactions due to the presence of sulfur and oxygen atoms in its ring structure. These atoms can interact with different molecular targets and pathways, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ring.

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1,4-oxathiane-2,6-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 5 positions provides distinct steric and electronic effects compared to other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-1,4-oxathiane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-3-5(7)9-6(8)4(2)10-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIPNKQYQWXLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855398-78-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855398-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethyl-1,4-oxathiane-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1,4-oxathiane-2,6-dione
Reactant of Route 2
3,5-Dimethyl-1,4-oxathiane-2,6-dione
Reactant of Route 3
3,5-Dimethyl-1,4-oxathiane-2,6-dione
Reactant of Route 4
3,5-Dimethyl-1,4-oxathiane-2,6-dione
Reactant of Route 5
3,5-Dimethyl-1,4-oxathiane-2,6-dione
Reactant of Route 6
3,5-Dimethyl-1,4-oxathiane-2,6-dione

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